molecular formula C21H32ClN3O B12746831 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- CAS No. 84264-28-8

1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-

Cat. No.: B12746831
CAS No.: 84264-28-8
M. Wt: 377.9 g/mol
InChI Key: IXVRIUSIPIPNSX-UHFFFAOYSA-N
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Description

1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- is a complex organic compound with a unique structure that combines a quinoline derivative with a pentanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core is synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The final step involves the alkylation of the quinoline derivative with 1,4-pentanediamine under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Pentanediamine, N4-(5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
  • 1,4-Pentanediamine, N4-(8-chloro-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl-
  • 1,4-Pentanediamine, N4-(8-chloro-5-methoxy-6-quinolinyl)-N1,N1-diethyl-

Uniqueness

1,4-Pentanediamine, N4-(8-chloro-5-methoxy-2,4-dimethyl-6-quinolinyl)-N1,N1-diethyl- is unique due to the specific combination of functional groups and the presence of the chloro and methoxy substituents on the quinoline ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

CAS No.

84264-28-8

Molecular Formula

C21H32ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

4-N-(8-chloro-5-methoxy-2,4-dimethylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C21H32ClN3O/c1-7-25(8-2)11-9-10-15(4)23-18-13-17(22)20-19(21(18)26-6)14(3)12-16(5)24-20/h12-13,15,23H,7-11H2,1-6H3

InChI Key

IXVRIUSIPIPNSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=C2C(=C1OC)C(=CC(=N2)C)C)Cl

Origin of Product

United States

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